![molecular formula C19H23N3O3 B5568552 6-methoxy-N,3-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5568552.png)
6-methoxy-N,3-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that include the formation of pyrazole rings, benzofuran moieties, and the introduction of methoxy and carboxamide groups. For instance, the synthesis of related benzofuran and pyrazole derivatives has been documented, involving steps such as ring closure reactions, functional group transformations, and the use of specific reagents to introduce methoxy groups (Kranjc et al., 2012; Wang et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by detailed spectroscopic and crystallographic analysis. Techniques such as NMR, MS, IR, and X-ray diffraction are employed to elucidate the structure, showing how methoxy, dimethyl, and carboxamide functionalities are arranged in relation to the benzofuran and pyrazole cores (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
Chemical reactions involving similar compounds include nucleophilic substitutions, electrophilic additions, and cyclization reactions. The presence of functional groups such as methoxy and carboxamide influences the compound's reactivity, offering sites for further chemical modifications. These reactions are pivotal for the synthesis of analogs and derivatives with varied biological activities (Ikemoto et al., 2005).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for their application in medicinal chemistry. The crystalline structure, often determined by X-ray crystallography, provides insights into the compound's stability, packing, and potential interactions in biological systems (Kranjc et al., 2011).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are informed by the compound's functional groups. Studies on related molecules have shown how substitutions on the benzofuran and pyrazole rings can affect these properties, influencing their biological activity and pharmacokinetics (Saeed et al., 2020).
Scientific Research Applications
Synthesis and Biological Applications
Synthesis of Novel Heterocyclic Compounds : A study by Abu‐Hashem et al. (2020) highlights the synthesis of new heterocyclic compounds derived from benzodifuranyl structures. These compounds, including variations of benzofuran carboxamide, have been used as a basis for the preparation of numerous new heterocyclic compounds with potential anti-inflammatory and analgesic activities.
Practical Synthesis of Orally Active Antagonists : In their research, Ikemoto et al. (2005) developed a practical method for synthesizing a specific orally active CCR5 antagonist. This study showcases the advancement in the synthesis of complex compounds with potential therapeutic applications.
Innovative Derivatives from Natural Compounds : The work of Keshk (2004) involves creating benzofuranyl-pyran-2-ones, pyridazines, and pyridones from naturally occurring furochromones. These novel compounds have potential applications in various fields of medicine and pharmaceuticals.
Biological Activity and Potential Applications
Antimicrobial and Antitumor Activities : Badne et al. (2011) synthesized novel heterocyclic compounds, specifically pyrimido[2,1-b][1,3]benzothiazoles, demonstrating significant antimicrobial activity. This study underscores the potential of such compounds in developing new antimicrobial agents.
Carbonic Anhydrase Inhibition : A study by Kucukoglu et al. (2016) revealed that polymethoxylated-pyrazoline benzene sulfonamides exhibit significant inhibitory effects on carbonic anhydrase enzymes. These compounds could be explored for potential therapeutic applications in conditions where enzyme inhibition is beneficial.
Anticancer Derivatives : Jasztold-Howorko et al. (1994) focused on synthesizing antitumor olivacine derivatives, demonstrating high cytotoxicity against cultured cells and good antitumor activity in vivo. This highlights the potential of these compounds in cancer therapy.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-methoxy-N,3-dimethyl-N-[3-(1-methylpyrazol-4-yl)propyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-16-8-7-15(24-4)10-17(16)25-18(13)19(23)21(2)9-5-6-14-11-20-22(3)12-14/h7-8,10-12H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCVVOSQWDMUED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N(C)CCCC3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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